molecular formula C33H34N6O8 B579459 Z-His-4-nitro-Phe-Phe-Ome CAS No. 15574-28-4

Z-His-4-nitro-Phe-Phe-Ome

Cat. No.: B579459
CAS No.: 15574-28-4
M. Wt: 642.669
InChI Key: TYHYOKXXWSTGKG-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His-4-nitro-Phe-Phe-Ome is a synthetic peptide substrate used in various biochemical and enzymatic studies. It is composed of a sequence of amino acids, specifically histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy (Ome) group at the C-terminus. This compound is particularly useful in studying the specificity and mechanism of action of proteolytic enzymes such as pepsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the peptide bond is a key reaction, particularly in the presence of proteolytic enzymes like pepsin .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include smaller peptide fragments and free amino acids. Oxidation and reduction reactions can lead to the formation of modified amino acids and peptides .

Mechanism of Action

The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with the active site of proteolytic enzymes. The histidine residue plays a crucial role in binding to the enzyme, while the 4-nitrophenylalanine and phenylalanine residues provide specificity. The enzyme catalyzes the hydrolysis of the peptide bond, leading to the cleavage of the substrate into smaller fragments . The molecular targets and pathways involved include the catalytic triad of the enzyme, which typically consists of aspartate, histidine, and serine residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the 4-nitrophenylalanine residue, which enhances its specificity and allows for spectrophotometric detection of enzyme activity. This makes it a valuable tool in biochemical and enzymatic research .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)/t27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHYOKXXWSTGKG-AWCRTANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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